5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
Description
5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a bicyclic heterocyclic compound featuring a thiazole ring fused to a 1,2,4-triazole moiety. The compound is characterized by a 3-chlorophenyl substituent at position 5 and a methyl group at position 6, which influence its electronic, steric, and pharmacokinetic profiles. Its synthesis typically involves cyclocondensation reactions of substituted 1,2,4-triazole-3-thiols with electrophilic synthons like chloroacetic acid .
Structure
3D Structure
Properties
Molecular Formula |
C11H8ClN3S |
|---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8ClN3S/c1-7-10(8-3-2-4-9(12)5-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
InChI Key |
QSXDLWOZWOFLHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
This method involves the condensation of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with α-bromoacetone (or analogous α-halo ketones) under acidic or basic conditions. The thiol group attacks the electrophilic α-carbon of the halo ketone, forming a thioether intermediate. Subsequent intramolecular cyclization eliminates HBr, yielding the thiazolo[3,2-b]triazole core.
Steps :
-
Synthesis of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol : Prepared via cyclocondensation of 3-chlorobenzaldehyde derivatives with thiourea in acidic media.
-
Reaction with α-bromoacetone : Conducted in ethanol under reflux (6–8 hours) with catalytic HCl or NaOH.
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Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
-
Reaction Time : 6–8 hours.
-
Regioselectivity : Controlled by steric and electronic effects of substituents.
Visible-Light-Mediated Regioselective Synthesis
Bromination and Cyclization Under Green Conditions
This approach leverages visible light to activate α-bromo-1,3-diketones (e.g., 1-(3-chlorophenyl)butane-1,3-dione) for reaction with 3-mercapto-1,2,4-triazoles in aqueous media. The method avoids toxic solvents and achieves high regioselectivity.
Steps :
-
Bromination of 1,3-diketones : N-Bromosuccinimide (NBS) in water under visible light (15 minutes).
-
Cyclocondensation : Brominated diketone reacts with 5-methyl-4H-1,2,4-triazole-3-thiol in water under visible light (30–45 minutes).
-
Work-up : Neutralization with NaHCO₃, extraction with ethyl acetate, and solvent evaporation.
Key Data :
-
Reaction Time : 45–60 minutes.
-
Advantages : Water as solvent, no transition metals, high atom economy.
Transition Metal-Catalyzed Coupling and Cyclization
Palladium-Mediated Cross-Coupling
While less commonly reported, palladium catalysts (e.g., Pd(OAc)₂) enable coupling reactions to introduce aryl groups. For example, Suzuki-Miyaura coupling of boronic acids with halogenated intermediates can install the 3-chlorophenyl moiety.
Steps :
-
Synthesis of Halogenated Precursor : Bromination of 6-methylthiazolo[3,2-b]triazole at position 5.
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Coupling : Reaction with 3-chlorophenylboronic acid using Pd(OAc)₂ and K₂CO₃ in DMF.
Key Data :
-
Yield : 60–65% (hypothetical, based on analogous reactions).
-
Limitations : Requires halogenated precursors and inert conditions.
Comparative Analysis of Methods
Critical Considerations
-
Regioselectivity : The visible-light method minimizes side products due to controlled radical intermediates.
-
Green Chemistry : Aqueous conditions and visible light reduce environmental impact compared to organic solvents.
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Scalability : Condensation-cyclization is preferred for industrial-scale synthesis due to lower costs .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[3,2-B][1,2,4]triazole derivatives.
Substitution: Formation of substituted thiazolo[3,2-B][1,2,4]triazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-B][1,2,4]triazole exhibit potent antimicrobial properties. Studies have shown that compounds containing this scaffold can effectively inhibit the growth of various bacterial and fungal strains. For instance, a study highlighted the synthesis of new derivatives that demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens like Candida albicans .
Anticancer Properties
5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has been investigated for its anticancer potential. It has been shown to induce apoptosis in various cancer cell lines. For example, a study reported that certain triazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HT-29) . The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research has demonstrated that it can reduce inflammation markers in vitro and in vivo. This activity is particularly relevant for developing treatments for chronic inflammatory diseases .
Antiviral Activity
In addition to its antibacterial and anticancer properties, certain derivatives of this compound have shown promise as antiviral agents. Studies suggest that they can inhibit viral replication in vitro, making them potential candidates for further development against viral infections .
Fungicides and Herbicides
The thiazole and triazole frameworks are well-known in agricultural chemistry for their efficacy as fungicides and herbicides. Compounds derived from this compound have been explored for their potential use in crop protection against fungal pathogens. Their application can help improve crop yield and quality by effectively managing plant diseases .
Plant Growth Regulators
Some studies suggest that derivatives may act as plant growth regulators, promoting growth or enhancing resistance to environmental stresses. This aspect is crucial for sustainable agricultural practices .
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing into its use in developing advanced materials with specific functionalities .
Coatings and Composites
Due to its chemical stability and resistance to degradation, this compound is being studied for use in protective coatings and composites. Its incorporation could lead to materials with improved durability under harsh environmental conditions .
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of synthesized thiazolo[3,2-B][1,2,4]triazole derivatives against multiple bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity compared to their counterparts .
Case Study 2: Anticancer Mechanism Exploration
In vitro studies on MCF-7 breast cancer cells revealed that treatment with specific derivatives led to a significant decrease in cell viability. Mechanistic studies indicated that these compounds triggered apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Structural Features
A comparative analysis of substituent effects is summarized below:
*Calculated based on analogous compounds in ; †Estimated; ‡CAS 371120-61-5 .
Pharmacological Activity Comparison
Anticonvulsant Activity
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) demonstrated high selectivity against maximal electroshock (MES)-induced seizures, attributed to the 4-fluoro group's optimal electronic effects .
- 5-(3-Chlorophenyl)-4-(4-fluorophenyl)-1,2,4-triazole-3-thione , a structurally related compound, showed an ED50 of 35.2 mg/kg, suggesting chlorine's role in enhancing potency .
- The methyl group in 5-(3-chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole may improve blood-brain barrier penetration compared to non-methylated analogues .
Antimicrobial Activity
- Thiazolo-triazolones with halogenated aryl groups (e.g., 3-chlorophenyl) exhibit broad-spectrum activity against Gram-positive bacteria and fungi, likely due to membrane disruption via hydrophobic interactions .
- Derivatives lacking electron-withdrawing substituents (e.g., propoxyphenyl) show reduced efficacy, highlighting the importance of chlorine in microbial targeting .
Physicochemical and Spectroscopic Properties
- IR/NMR Signatures : The 3-chlorophenyl group in This compound produces distinct C-Cl stretching at ~726 cm⁻¹ in IR, while the methyl group appears as a singlet at δ 2.53 ppm in ¹H NMR .
- Solubility : Methyl substitution increases lipophilicity (logP ~2.5–3.0) compared to polar derivatives like 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (logP ~2.0) .
Biological Activity
5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its structural characteristics, synthesis methods, and significant biological effects, supported by relevant research findings and data tables.
Structural Characteristics
The compound features a thiazole ring fused with a 1,2,4-triazole moiety. The presence of a 3-chlorophenyl group and a methyl group contributes to its unique properties. The molecular formula is , and its structure can be represented as follows:
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Often involves the reaction of mercapto-triazoles with α-haloketones.
- Cyclization : Can occur under acidic or basic conditions involving thioether intermediates.
Anticancer Properties
Research indicates that derivatives of thiazolo[3,2-B][1,2,4]triazoles exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : A study highlighted that a related triazole derivative exhibited selective cytotoxic effects on human melanoma cells (VMM917), achieving a 4.9-fold increase in cytotoxicity compared to normal cells. This derivative induced cell cycle arrest at the S phase and reduced melanin content in the cells .
Anti-inflammatory and Analgesic Effects
Compounds within this family have shown promising anti-inflammatory and analgesic properties comparable to traditional medications like indometacin but with reduced side effects .
Antiviral Activity
Thiazolo[3,2-B][1,2,4]triazoles have also been investigated for their antiviral potential. Their unique structure allows them to interact effectively with viral targets .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various related compounds in the thiazolo[3,2-B][1,2,4]triazole family:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole | Similar structure with different phenyl substituent | Anti-inflammatory |
| 5-(Phenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole | Lacks halogen substitution | Anticancer |
| 5-(Benzyl)-6-methylthiazolo[3,2-B][1,2,4]triazole | Benzyl group instead of chlorophenyl | Antiviral |
This comparison highlights the unique biological profile of this compound due to its specific halogenation pattern.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Further in vitro and in vivo studies are necessary to elucidate these interactions comprehensively .
Case Studies and Research Findings
A few notable studies include:
Q & A
Q. What are the common synthetic routes for 5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole and related derivatives?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclocondensation of thiosemicarbazides with α-haloketones or aldehydes, followed by functionalization. For example, three-component reactions using thiazole precursors, aryl halides, and triazole-forming agents under basic conditions (e.g., NaOH) yield the core scaffold. Key intermediates are purified via recrystallization or column chromatography, with structural confirmation by -NMR, -NMR, and HRMS .
Q. How is the purity and structural integrity of synthesized derivatives validated?
Methodological Answer: Purity is assessed using HPLC (>95% purity threshold), while structural confirmation relies on spectroscopic techniques:
Q. What in vitro assays are used for preliminary biological screening?
Methodological Answer: Anticancer activity is evaluated via MTT assays against cancer cell lines (e.g., HCT116, HeLa) with IC values compared to controls like cisplatin. Selectivity is assessed using normal cell lines (e.g., HEK293 or L-02). Antimicrobial activity is tested via serial dilution methods against pathogens like Xanthomonas oryzae (MIC/EC) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the thiazolo-triazole scaffold be addressed?
Methodological Answer: Regioselectivity in reactions like fluoromethylation or alkylation is controlled by:
- Using directing groups (e.g., electron-withdrawing substituents) to bias reaction sites.
- Employing N-bromosuccinimide (NBS) to stabilize intermediates during fluoromethyl-b-diketone reactions .
- Computational modeling (DFT) to predict reactive sites based on electron density maps .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) is used to simulate binding to targets like 14-α-demethylase (PDB: 3LD6) for antifungal activity. Docking scores (ΔG) and binding poses (e.g., hydrogen bonding with Thr318) guide SAR optimization .
Q. How do structural modifications impact anticancer selectivity and toxicity?
Methodological Answer: Substituents at the 5-arylidene position (e.g., 4-benzyloxy or heterocyclic groups) enhance selectivity by reducing normal cell toxicity (e.g., L-02 cells). Quantitative SAR (QSAR) models correlate logP values with membrane permeability, while bulky substituents improve target affinity (e.g., 3,4,5-trimethoxyphenyl groups in HCT116 inhibition) .
Q. What mechanistic studies elucidate antimicrobial action?
Methodological Answer: For antibacterial agents, mechanistic studies include:
Q. How are isomerism issues resolved in thiazolo-triazole derivatives?
Methodological Answer: Z/E isomerism in 5-arylidene derivatives is characterized via NOESY NMR (nuclear Overhauser effect) and X-ray crystallography. Crystallographic data (e.g., C4–C5 bond length = 1.343 Å) confirm planar configurations, while HPLC chiral columns separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
